n-(2-Methoxyphenyl)propanamide

Descripción

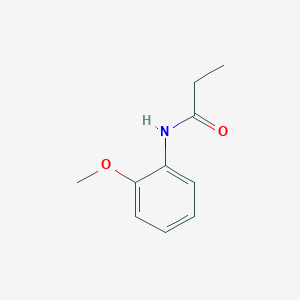

N-(2-Methoxyphenyl)propanamide is an aromatic amide characterized by a propanamide backbone linked to a 2-methoxyphenyl group. Its structure serves as a scaffold for synthesizing derivatives with varied pharmacological properties. The methoxy group at the ortho position of the phenyl ring enhances steric and electronic effects, influencing reactivity and interactions with biological targets . This compound is frequently modified to explore structure-activity relationships (SAR), particularly in drug discovery, where amide bonds are critical for stability and bioavailability .

Propiedades

Número CAS |

7157-34-8 |

|---|---|

Fórmula molecular |

C10H13NO2 |

Peso molecular |

179.22 g/mol |

Nombre IUPAC |

N-(2-methoxyphenyl)propanamide |

InChI |

InChI=1S/C10H13NO2/c1-3-10(12)11-8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H,11,12) |

Clave InChI |

QXCDJUBITXEKLY-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)NC1=CC=CC=C1OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-Methoxyphenyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, forming the desired amide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Large-scale production might also employ continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(2-hydroxyphenyl)propanamide.

Reduction: The amide group can be reduced to an amine, yielding N-(2-methoxyphenyl)propanamine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: N-(2-Hydroxyphenyl)propanamide

Reduction: N-(2-Methoxyphenyl)propanamine

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-Methoxyphenyl)propanamide has been explored for its potential therapeutic applications. Research indicates that compounds with similar structures can exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of propanamides can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties.

- Anticancer Properties : Preliminary investigations indicate that this compound may interact with specific molecular targets involved in cancer pathways, potentially leading to the development of new anticancer agents.

Synthesis of Complex Molecules

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex structures through:

- Coupling Reactions : The amide functionality allows for coupling with various electrophiles, making it a versatile intermediate in synthetic pathways.

- Formation of Ureido Derivatives : Similar compounds have been synthesized to evaluate their agonistic effects on formyl peptide receptors, which play critical roles in inflammatory responses .

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated significant inhibition against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Case Study 2: Anticancer Activity

In vitro studies on the anticancer potential of this compound revealed promising results against various cancer cell lines. The compound showed selective cytotoxicity, indicating its potential as a lead compound for further development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

Mecanismo De Acción

The mechanism by which N-(2-Methoxyphenyl)propanamide exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy group can enhance its binding affinity through hydrogen bonding and hydrophobic interactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Substituent Effects on Yield and Physical Properties

Key Observations :

Structural Complexity and Heterocyclic Modifications

Incorporation of heterocycles or bulky groups alters physicochemical properties:

Table 2: Impact of Heterocycles on Compound Properties

Key Observations :

Spectral and Analytical Characterization

Uniform characterization methods (NMR, HRMS) validate structural integrity across analogs:

Table 3: Spectral Data Consistency Across Analogs

Key Observations :

Physicochemical Properties

Modifications influence melting points, solubility, and stability:

Actividad Biológica

N-(2-Methoxyphenyl)propanamide, a compound with a propanamide backbone and a methoxy-substituted phenyl group, has garnered attention in various fields of pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

The synthesis of this compound typically involves multi-step organic reactions, which may include the acylation of an amine or the reaction of a methoxy-substituted phenol with a suitable acylating agent. The methoxy group enhances the lipophilicity of the molecule, potentially influencing its biological interactions.

Biological Activity

This compound exhibits various biological activities, making it a subject of interest in drug discovery. Key areas of activity include:

- Antioxidant Activity : Compounds related to this compound have shown significant antioxidant properties. For instance, derivatives have been tested for their ability to scavenge free radicals using the DPPH assay, demonstrating efficacy comparable to established antioxidants like ascorbic acid .

- Anticancer Activity : Research indicates that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, some compounds derived from similar structures have been shown to inhibit the growth of glioblastoma and breast cancer cells with IC50 values indicating potent activity .

- Anti-inflammatory Properties : The compound's interaction with formyl peptide receptors (FPRs), particularly FPR2, suggests potential in modulating inflammatory responses. Agonists derived from related structures have demonstrated selective activation of these receptors, which are crucial in inflammatory processes .

1. Antioxidant and Anticancer Activity

A study evaluated several derivatives for their antioxidant activity using the DPPH radical scavenging method. Results indicated that certain compounds exhibited antioxidant activity approximately 1.4 times higher than ascorbic acid. Furthermore, anticancer assays against U-87 glioblastoma and MDA-MB-231 breast cancer cell lines revealed that some derivatives reduced cell viability significantly, with reductions up to 46% noted in specific assays .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | U-87 | 15.3 |

| Derivative B | MDA-MB-231 | 22.8 |

2. Anti-inflammatory Activity

The synthesis and evaluation of chiral ureidopropanamido derivatives highlighted their role as selective agonists for FPR2. These compounds showed promising results in activating human neutrophils and exhibited metabolic stability conducive for further development .

| Compound | FPR1 EC50 (µM) | FPR2 EC50 (µM) |

|---|---|---|

| (S)-9a | 0.43 ± 0.13 | 0.096 ± 0.027 |

| (R)-9a | N.A | 0.23 ± 0.083 |

Applications

The biological activities of this compound derivatives suggest several potential applications:

- Pharmaceutical Development : Due to their antioxidant and anticancer properties, these compounds could serve as lead candidates in developing new therapeutic agents targeting oxidative stress-related diseases and cancers.

- Anti-inflammatory Drugs : Given their interaction with FPRs, these compounds may be explored for developing anti-inflammatory medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.